molecular formula C13H11BrFN B1291190 (4-Bromophenyl)(3-fluorophenyl)methanamine CAS No. 1016506-84-5

(4-Bromophenyl)(3-fluorophenyl)methanamine

Cat. No. B1291190
CAS RN: 1016506-84-5
M. Wt: 280.13 g/mol
InChI Key: JZZZTEUUWLTJCJ-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(3-fluorophenyl)methanamine is a chemical compound with the molecular formula C13H11BrFN . It has a molecular weight of 280.14 .


Molecular Structure Analysis

The InChI code for (4-Bromophenyl)(3-fluorophenyl)methanamine is 1S/C13H11BrFN/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13H,16H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is typically stored in a dark place at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of δ-Opioid Receptor Ligands

(4-Bromophenyl)(3-fluorophenyl)methanamine: has been utilized in the synthesis of ligands for δ-opioid receptors . These receptors are significant in the study of pain and analgesia, making this compound valuable in the development of new pain management medications. The ability to create specific ligands allows for the exploration of receptor subtypes and their physiological roles.

Antifungal Agent Development

Research has indicated the potential of (4-Bromophenyl)(3-fluorophenyl)methanamine in the development of antifungal agents . By serving as a synthetic intermediate, it contributes to the creation of compounds that can inhibit the growth of harmful fungi, which is crucial in both agriculture and medicine.

Telomerase Inhibition for Cancer Therapy

Studies have explored the compound’s role in telomerase inhibition, a promising approach in cancer therapy . Telomerase is an enzyme that allows cancer cells to replicate indefinitely. Inhibiting this enzyme could limit the proliferation of cancer cells, offering a pathway to effective treatments.

Antibacterial Activity

The compound has been involved in the synthesis of secondary amines with significant antibacterial properties . These synthesized amines, particularly their oxalates and hydrochlorides, have shown high antibacterial activity, suggesting potential applications in creating new antibiotics.

Safety and Hazards

While specific safety data for (4-Bromophenyl)(3-fluorophenyl)methanamine is not available, it’s generally advisable to avoid breathing vapors, mist, or gas of similar compounds and to ensure adequate ventilation .

properties

IUPAC Name

(4-bromophenyl)-(3-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFN/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZZTEUUWLTJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640707
Record name 1-(4-Bromophenyl)-1-(3-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1016506-84-5
Record name 1-(4-Bromophenyl)-1-(3-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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